WM382

Description

Properties

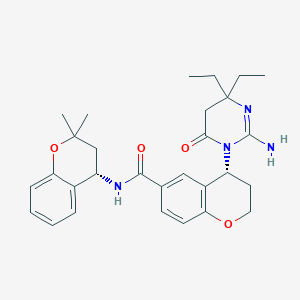

Molecular Formula |

C29H36N4O4 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

(4R)-4-(2-amino-4,4-diethyl-6-oxo-5H-pyrimidin-1-yl)-N-[(4S)-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3,4-dihydro-2H-chromene-6-carboxamide |

InChI |

InChI=1S/C29H36N4O4/c1-5-29(6-2)17-25(34)33(27(30)32-29)22-13-14-36-23-12-11-18(15-20(22)23)26(35)31-21-16-28(3,4)37-24-10-8-7-9-19(21)24/h7-12,15,21-22H,5-6,13-14,16-17H2,1-4H3,(H2,30,32)(H,31,35)/t21-,22+/m0/s1 |

InChI Key |

ZSZSSSHEMYULPX-FCHUYYIVSA-N |

Isomeric SMILES |

CCC1(CC(=O)N(C(=N1)N)[C@@H]2CCOC3=C2C=C(C=C3)C(=O)N[C@H]4CC(OC5=CC=CC=C45)(C)C)CC |

Canonical SMILES |

CCC1(CC(=O)N(C(=N1)N)C2CCOC3=C2C=C(C=C3)C(=O)NC4CC(OC5=CC=CC=C45)(C)C)CC |

Origin of Product |

United States |

Foundational & Exploratory

WM382 mechanism of action in Plasmodium falciparum

An In-Depth Technical Guide to the Mechanism of Action of WM382 in Plasmodium falciparum

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent development of new antimalarial agents with novel mechanisms of action. This compound is a potent, orally bioavailable, dual inhibitor of the P. falciparum aspartic proteases Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[1][2][3][4] Developed through a collaboration between the Walter and Eliza Hall Institute and MSD, this compound has demonstrated significant efficacy against multiple stages of the malaria parasite's life cycle, including the blood, liver, and mosquito transmission stages.[1][2][3] Its unique dual-target mechanism is believed to contribute to its high potency and a high barrier to the development of resistance.[2][5]

This technical guide provides a comprehensive overview of the mechanism of action of this compound in P. falciparum, detailing its molecular targets, effects on the parasite life cycle, and the experimental methodologies used to elucidate its function.

Molecular Targets: Plasmepsin IX and Plasmepsin X

This compound's primary mechanism of action is the inhibition of two essential P. falciparum aspartic proteases, Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[2][5] These enzymes are considered "master regulators" critical for parasite survival.[5] Computational and structural analyses have provided insights into the binding of this compound to the active sites of both proteases, revealing that it confers structural stability through a network of hydrogen and hydrophobic interactions.[6]

The dual inhibition of both PMIX and PMX is a key feature of this compound.[1][7] This two-pronged attack is thought to be responsible for the compound's potency and the difficulty in inducing resistance in laboratory settings.[2][5] this compound was developed from a phenotypic screen of an aspartic protease inhibitor library, which led to the optimization of compounds that potently inhibit both PMIX and PMX.[1][3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity against P. falciparum and its molecular targets.

| Parameter | Target | Value | Reference |

| IC50 | Plasmepsin IX (PMIX) | 1.4 nM | [7][8] |

| IC50 | Plasmepsin X (PMX) | 0.03 nM | [7][8] |

| IC50 | Plasmodium falciparum (in vitro) | 0.6 nM | [8] |

| IC50 | Plasmodium vivax (in vitro) | 0.6 nM | [8] |

| Ki | Plasmepsin V (PMV) | 13.4 µM | [8] |

| Ki | Plasmepsin X (PMX) | 0.035 nM | [8] |

| Cytotoxicity (HepG2 cells) | 24.8 µM | [8] |

| In Vivo Efficacy | Model | Dosage | Outcome | Reference |

| Parasite Clearance | P. berghei mouse model | 3 mpk BID for 4 days | No detectable parasitemia | [1] |

| Cure Rate | P. berghei mouse model | 10 and 30 mpk BID for 4 days | Cured mice | [1] |

| Parasite Clearance | P. falciparum humanized mouse model | 3, 10, and 30 mg/kg for 4 days | Cleared of parasitemia by day 6 or 7 | [8] |

| Transmission Blockade | P. falciparum to mosquitoes | Not specified | Prevents transmission | [8][9] |

| Liver Stage Inhibition | P. berghei in vitro | 1 nM and 100 nM | Delays patent blood infection | [8] |

Effects on the Plasmodium falciparum Life Cycle

This compound exhibits activity against multiple stages of the P. falciparum life cycle, making it a promising candidate for both treatment and prevention of malaria.

Asexual Blood Stage

In the asexual blood stage, this compound's inhibition of PMIX and PMX disrupts several critical processes:

-

Erythrocyte Egress: this compound potently inhibits the rupture of infected erythrocytes and the release of merozoites.[7][10] This is due to the role of PMX in processing proteins essential for the breakdown of the parasitophorous vacuole membrane.[7]

-

Erythrocyte Invasion: PMX is a master modulator of merozoite invasion.[9][11] By inhibiting PMX, this compound prevents the maturation of proteins required for the invasion of new red blood cells.[9][11]

-

Parasite Development: The inhibition of both PMIX and PMX blocks the processing of several parasite proteins that are essential for blood-stage parasite development.[1]

Sexual and Mosquito Stages

This compound has been shown to block the transmission of P. falciparum from infected humans to mosquitoes.[8][9] This is a critical feature for a drug aimed at malaria eradication.

Liver Stage

This compound is also active against the liver stage of the parasite, preventing the transition from liver infection to blood infection.[8][9] This prophylactic activity could be valuable for preventing malaria in individuals traveling to endemic areas.

Signaling Pathways and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in P. falciparum.

Caption: Mechanism of this compound action in P. falciparum.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the mechanism of action of this compound.

In Vitro Parasite Growth Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

-

Methodology:

-

Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates.

-

This compound is serially diluted and added to the wells.

-

Plates are incubated for 72 hours under standard parasite culture conditions (5% CO2, 5% O2, 90% N2).

-

Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Enzyme Inhibition Assays

-

Objective: To determine the IC50 of this compound against recombinant PMIX and PMX.

-

Methodology:

-

Recombinant PMIX and PMX are expressed and purified.

-

A fluorogenic substrate for each enzyme is used.

-

The enzyme, substrate, and varying concentrations of this compound are incubated in a microplate.

-

The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.

-

IC50 values are determined from the dose-response curves.

-

Merozoite Egress and Invasion Assays

-

Objective: To assess the effect of this compound on erythrocyte egress and invasion by merozoites.

-

Methodology:

-

Highly synchronized late-stage schizonts are purified.

-

The schizonts are incubated with fresh erythrocytes in the presence of this compound or a control.

-

The culture is monitored by live-cell imaging to observe egress and invasion events.

-

Alternatively, after a short incubation period, the culture is fixed and stained to quantify the number of newly invaded ring-stage parasites by flow cytometry or microscopy.

-

Caption: Experimental workflow for this compound characterization.

Resistance Profile

A significant advantage of this compound is its high barrier to resistance. Attempts to select for resistant P. falciparum parasites in vitro have been unsuccessful.[9][11] This is in stark contrast to many other antimalarial drugs and is likely due to the dual-targeting of two essential enzymes.[5] Additionally, this compound is not cross-resistant with other common antimalarial drugs such as chloroquine, mefloquine, artemisinin, and atovaquone.[10]

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action. Its dual inhibition of Plasmepsin IX and Plasmepsin X leads to potent activity against multiple stages of the P. falciparum life cycle and a high barrier to resistance. The comprehensive characterization of its mechanism of action provides a strong foundation for its continued development as a next-generation antimalarial drug. Further clinical evaluation is anticipated to determine its safety and efficacy in humans.

References

- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 5. wehi.edu.au [wehi.edu.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Pf PMX inhibitor | Probechem Biochemicals [probechem.com]

- 11. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle [openresearch-repository.anu.edu.au]

The Dual Molecular Onslaught of WM382: A Technical Guide to its Antimalarial Mechanism

For Immediate Release

Shanghai, China – November 21, 2025 – In the global fight against malaria, the emergence of drug-resistant Plasmodium strains necessitates the urgent development of novel therapeutics with innovative mechanisms of action. WM382, a potent antimalarial compound, has been identified as a significant advancement in this endeavor. This technical guide provides an in-depth analysis of the molecular targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in antimalarial research.

Core Finding: A Two-Pronged Attack on Essential Parasite Proteases

This compound exerts its potent antimalarial activity by simultaneously inhibiting two essential aspartic proteases in Plasmodium falciparum: plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX) .[1][2][3][4][5][6][7] This dual-targeting mechanism is a key attribute of this compound, contributing to its high efficacy and a significant barrier to the development of resistance.[2][3] Unlike compounds that target a single protein, the need for the parasite to simultaneously develop resistance mechanisms against two distinct targets significantly lowers the probability of survival.[2]

These proteases are considered "master regulators" critical for multiple stages of the parasite's complex lifecycle, including egress from infected red blood cells, invasion of new host cells, and overall parasite development.[2][3][4][6][7] By inhibiting both PfPMIX and PfPMX, this compound effectively disrupts these essential processes, leading to parasite death.[3][4]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound against its molecular targets and the malaria parasite has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations (IC50), binding affinities (Ki), and effective concentrations (EC50) reported in the literature.

| Target | Assay Type | Inhibitory Concentration (IC50) | Reference |

| Plasmepsin IX (PfPMIX) | FRET-based enzymatic assay | 1.4 nM | [2][8] |

| Plasmepsin X (PfPMX) | FRET-based enzymatic assay | 0.03 nM | [2][8] |

| Plasmepsin V (PfPMV) | Enzymatic assay | > 11,500 nM | [6] |

| Human Cathepsin D | Enzymatic assay | Not specified | [9] |

| Human BACE1 | Enzymatic assay | Not specified | [9] |

Table 1: In Vitro Inhibitory Activity of this compound against Purified Aspartic Proteases.

| Parasite Species | Assay Type | Effective Concentration (EC50) | Reference |

| Plasmodium falciparum | In vitro growth inhibition | 0.4 nM | [2] |

| Plasmodium falciparum | In vitro growth inhibition | 0.6 nM | [8] |

| Plasmodium vivax | In vitro growth inhibition | 0.6 nM | [8] |

Table 2: In Vitro Antimalarial Activity of this compound.

| Cell Line | Assay Type | Cytotoxicity (IC50) | Reference |

| HepG2 (Human liver) | Cytotoxicity assay | 24.8 µM | [8] |

Table 3: In Vitro Cytotoxicity of this compound.

Signaling Pathways and Lifecycle Disruption

The dual inhibition of PfPMIX and PfPMX by this compound disrupts a cascade of proteolytic events essential for the malaria parasite's lifecycle. The following diagram illustrates the key stages affected by this compound.

Caption: Dual inhibition of PfPMIX and PfPMX by this compound disrupts key lifecycle stages.

Key Experimental Protocols

The identification and characterization of this compound's molecular targets were elucidated through a series of key experiments. The methodologies for these are detailed below.

PfPMIX and PfPMX Knockdown Experiments

To confirm the dual-target engagement of this compound in live parasites, conditional knockdown of PfPMIX and PfPMX was performed using a glucosamine (GlcN)-inducible glmS ribozyme system.[6][10]

Experimental Workflow:

Caption: Workflow for PfPMIX/X knockdown and this compound sensitivity testing.

Methodology:

-

P. falciparum lines expressing hemagglutinin (HA)-tagged PfPMIX or PfPMX followed by the glmS ribozyme sequence were cultured.

-

Cultures were treated with glucosamine (GlcN) to induce cleavage of the mRNA and subsequent knockdown of the target protein. Protein knockdown was confirmed by Western blot using an anti-HA antibody.[10]

-

Parallel cultures with and without GlcN treatment were exposed to a serial dilution of this compound.

-

Parasite growth inhibition was measured using a standard method like the SYBR Green I assay.

-

The 50% effective concentration (EC50) was calculated for both conditions. A significant decrease in the EC50 value upon protein knockdown indicates that the compound targets that protein.[6][10]

In Vitro Enzymatic Assays

The direct inhibitory effect of this compound on the enzymatic activity of purified PfPMIX and PfPMX was quantified using a Fluorescence Resonance Energy Transfer (FRET)-based assay.[2]

Methodology:

-

Recombinant PfPMIX and PfPMX were purified.

-

A synthetic peptide substrate containing a fluorophore and a quencher was used. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

-

The enzyme cleaves the peptide, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

-

The assay was performed in the presence of varying concentrations of this compound.

-

The rate of increase in fluorescence was measured over time to determine the enzymatic activity.

-

The 50% inhibitory concentration (IC50) was calculated by plotting the enzyme activity against the inhibitor concentration.

In Vivo Efficacy Studies in Mouse Models

The antimalarial efficacy of this compound in a living organism was evaluated using mouse models of malaria.

Methodology:

-

Mice were infected with either P. berghei or a humanized mouse model was infected with P. falciparum.[2][6][8]

-

This compound was administered orally at various doses and regimens (e.g., twice daily for four days).[8][11]

-

Parasitemia (the percentage of infected red blood cells) was monitored daily by flow cytometry or microscopy of Giemsa-stained blood smears.[11]

-

The effectiveness of the treatment was determined by the reduction in parasitemia and the ability to cure the infection.[2][8]

Conclusion

This compound represents a promising next-generation antimalarial agent with a novel dual-targeting mechanism of action. Its potent and specific inhibition of both PfPMIX and PfPMX disrupts multiple essential stages of the Plasmodium falciparum lifecycle, leading to robust parasite clearance and a high barrier to resistance. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive understanding of this compound's molecular interactions and a foundation for its further development as a clinical candidate.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wehi.edu.au [wehi.edu.au]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. WM-382 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. malariaworld.org [malariaworld.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]

The Dual Inhibition of Plasmepsin IX and X by WM382: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium parasites, the causative agents of malaria, present a significant global health challenge, necessitating the discovery of novel antimalarial agents with new mechanisms of action. The Plasmodium life cycle is critically dependent on a family of aspartic proteases known as plasmepsins. Among these, Plasmepsin IX (PMIX) and Plasmepsin X (PMX) have been identified as essential enzymes for parasite survival, playing crucial roles in erythrocyte egress and invasion.[1][2]

WM382 is a potent, orally bioavailable dual inhibitor of PMIX and PMX.[3][4] Developed through a structure-guided optimization of a hit compound identified in a phenotypic screen of an aspartyl protease inhibitor library, this compound demonstrates robust efficacy against multiple stages of the malaria parasite life cycle.[1] Its dual-targeting mechanism is believed to contribute to its high potency and a superior resistance profile, as inducing resistance would likely require mutations in two separate genes.[1] This technical guide provides an in-depth overview of the biochemical and cellular activity of this compound, detailed experimental protocols for its evaluation, and a summary of its in vivo efficacy.

Quantitative Data

The inhibitory potency of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type | Reference |

| P. falciparum Plasmepsin X (PMX) | 0.03 | 0.035 | FRET-based Biochemical Assay | [3][5] |

| P. falciparum Plasmepsin IX (PMIX) | 1.4 | - | FRET-based Biochemical Assay | [3] |

| P. falciparum Plasmepsin V (PMV) | - | 13,400 | Biochemical Assay | [5] |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

In Vitro and In Vivo Efficacy of this compound

| Parasite/Model | EC50/IC50 (nM) | In Vivo Efficacy | Reference |

| Plasmodium falciparum (in vitro) | 0.6 | - | [5] |

| Plasmodium vivax (in vitro) | - | - | [5] |

| P. berghei Mouse Model | - | Cured at 20 mg/kg (oral, twice daily for 4 days) | [3][5] |

| P. falciparum Humanized Mouse Model | - | Cleared parasitemia at 3, 10, and 30 mg/kg (oral, once daily for 4 days) | [3] |

| HepG2 Cell Cytotoxicity | 24,800 | - | [5] |

EC50: Half-maximal effective concentration.

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial activity by competitively inhibiting the catalytic activity of both PMIX and PMX.[4] These proteases are essential for the processing of key substrate proteins required for distinct stages of the parasite's life cycle within the host. Inhibition of both PMIX and PMX disrupts critical parasitic functions, including erythrocyte invasion and egress, leading to parasite death.[1]

Caption: Mechanism of this compound dual inhibition.

Experimental Protocols

FRET-Based Biochemical Inhibition Assay for Plasmepsin IX and X

This protocol outlines a general method for determining the IC50 values of inhibitors against recombinant PMIX and PMX using a Fluorescence Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant, purified P. falciparum PMIX and PMX enzymes.

-

Fluorogenic peptide substrate for PMIX/PMX.

-

Assay Buffer: 50 mM sodium acetate, pH 5.0.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

384-well black, low-volume assay plates.

-

Fluorescence plate reader capable of measuring the specific FRET pair.

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute the stock solution of recombinant PMIX or PMX in Assay Buffer to the desired final concentration.

-

Assay Reaction:

-

Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.

-

Add 10 µL of the diluted enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Initiate Reaction: Add 5 µL of the fluorogenic peptide substrate solution (diluted in Assay Buffer) to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence signal in the plate reader at 37°C for a specified period (e.g., 30-60 minutes). Record the rate of substrate cleavage.

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control wells (0% inhibition) and wells with no enzyme (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Plasmodium falciparum Asexual Blood Stage Growth Inhibition Assay

This protocol describes a method to determine the in vitro efficacy (EC50) of this compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain), synchronized to the ring stage.

-

Human erythrocytes (O+).

-

Complete Culture Medium: RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and 0.5% Albumax II.

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Gas mixture (5% CO2, 5% O2, 90% N2).

-

SYBR Green I nucleic acid stain.

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

Procedure:

-

Parasite Culture Preparation:

-

Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

-

Adjust the culture to a starting parasitemia of ~0.5% and a hematocrit of 2% in Complete Culture Medium.

-

-

Compound Plating:

-

Prepare a serial dilution of this compound in Complete Culture Medium in a 96-well plate. Include drug-free (DMSO vehicle) and uninfected erythrocyte controls.

-

-

Incubation:

-

Add 180 µL of the parasite culture to each well of the plate containing 20 µL of the diluted compound.

-

Place the plate in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C for 72 hours.

-

-

Quantification of Parasite Growth (SYBR Green I method):

-

After incubation, freeze the plate at -80°C to lyse the red blood cells.

-

Thaw the plate and add 100 µL of Lysis Buffer containing a 1:5000 dilution of SYBR Green I to each well.

-

Incubate in the dark at room temperature for 1 hour.

-

Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~530 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from the uninfected erythrocyte controls.

-

Calculate the percentage of growth inhibition for each this compound concentration relative to the drug-free controls.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting to a dose-response curve.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro parasite growth inhibition assay.

References

- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mmv.org [mmv.org]

- 4. iddo.org [iddo.org]

- 5. winzeler.ucsd.edu [winzeler.ucsd.edu]

The Structure-Activity Relationship of WM382: A Dual Inhibitor of Plasmepsin IX and X for the Treatment of Malaria

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, with the emergence and spread of drug-resistant Plasmodium falciparum strains necessitating the discovery of novel therapeutic agents with new mechanisms of action. WM382 is a potent, orally bioavailable dual inhibitor of P. falciparum plasmepsin IX (PMIX) and plasmepsin X (PMX), two essential aspartic proteases of the parasite.[1][2] This dual-target approach is a promising strategy to combat resistance, as simultaneous mutations in two separate genes would be required for the parasite to develop resistance.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including detailed experimental protocols and a visualization of the relevant biological pathways and experimental workflows.

Core Structure and Pharmacophore

The development of this compound originated from a phenotypic screen of an aspartyl protease inhibitor library, which identified initial hits that were optimized through a structure-guided medicinal chemistry effort.[1][3] The core structure of this class of inhibitors consists of three key fragments that contribute to its potent antimalarial activity:

-

An "Aspartic Warhead": An iminopyrimidone ring that forms critical hydrogen bond interactions with the catalytic dyad (two aspartic acid residues) in the active sites of PMIX and PMX.[1]

-

A Central Phenyl Group: This acts as a scaffold, positioning the other key functionalities for optimal interaction with the enzyme's active site.

-

A "Right-Hand" Amine Moiety: This portion of the molecule interacts with the S1' subsite of the proteases, and modifications in this region significantly impact potency and pharmacokinetic properties.

Structure-Activity Relationship (SAR)

The SAR of the this compound series was systematically explored to optimize potency against both PMIX and PMX, as well as to improve drug-like properties. The following tables summarize the quantitative data from these studies, highlighting the impact of chemical modifications on biological activity.

Table 1: Aspartic Warhead SAR [1]

| Compound | R¹ | R² | P. falciparum EC₅₀ (nM) | FRET PMX IC₅₀ (nM) |

| WM4 | Et | Et | 6.2 | 1.9 |

| Analog 1 | Me | Me | 25 | 10 |

| Analog 2 | i-Pr | i-Pr | 15 | 5.5 |

| Analog 3 | Ph | H | >1000 | >1000 |

Modifications at the R¹ and R² positions of the iminopyrimidone "aspartic warhead" demonstrate that small alkyl groups, such as ethyl, are optimal for potent inhibition. Larger or aromatic substituents are detrimental to activity.

Table 2: Central Scaffold SAR [1]

| Compound | Central Ring | P. falciparum EC₅₀ (nM) |

| Analog 4 | Phenyl | 10 |

| Analog 5 | Pyridine (2-yl) | 15 |

| Analog 6 | Pyridine (3-yl) | 12 |

| Analog 7 | Pyridine (4-yl) | 20 |

| Analog 8 | Pyrimidine | 500 |

The central phenyl ring is the preferred scaffold. While pyridine rings are tolerated, other heterocyclic systems like pyrimidine lead to a significant loss of potency.

Table 3: "Right-Hand" Amine SAR [1]

| Compound | "Right-Hand" Amine Moiety | P. falciparum EC₅₀ (nM) | FRET PMX IC₅₀ (nM) | FRET PMIX IC₅₀ (nM) | Mouse MRT (h) | Oral Bioavailability (%) |

| Compound 36 | Chromane | 2.5 | 0.07 | 2.2 | 1.5 | 10 |

| This compound | gem-dimethyl Chromane | 0.4 | 0.03 | 1.4 | 2.5 | 38 |

The introduction of a gem-dimethyl functionality on the chromane ring of the "right-hand" amine moiety in this compound led to a significant improvement in potency and pharmacokinetic properties, including a longer mean residence time (MRT) and enhanced oral bioavailability.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its antimalarial effect by inhibiting PMIX and PMX, which are critical for distinct, essential processes in the P. falciparum lifecycle. PMX is a master regulator of merozoite egress from infected red blood cells and subsequent invasion of new erythrocytes.[4][5] It is responsible for the maturation of the subtilisin-like serine protease SUB1, which in turn processes other key proteins required for these events.[5] PMIX is also essential for erythrocyte invasion.[5] By inhibiting both of these proteases, this compound disrupts multiple stages of the parasite's life cycle.[4][5]

Experimental Protocols

Recombinant Plasmepsin IX and X FRET-Based Inhibition Assay

This protocol describes a fluorescence resonance energy transfer (FRET) assay to determine the in vitro inhibitory activity of compounds against recombinant PMIX and PMX.

1. Expression and Purification of Recombinant Plasmepsins:

- The coding sequences for the mature domains of P. falciparum PMIX and PMX are cloned into an appropriate expression vector (e.g., pET vectors) with a suitable tag (e.g., His-tag) for purification.

- The constructs are transformed into a suitable bacterial expression host (e.g., E. coli BL21(DE3)).

- Protein expression is induced by the addition of IPTG at a suitable temperature and for an appropriate duration.

- Bacterial cells are harvested by centrifugation, lysed, and the recombinant plasmepsins are purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography for further purification.

- The purity and concentration of the recombinant enzymes are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay), respectively.

2. FRET Assay Protocol:

- A specific fluorogenic peptide substrate for PMIX or PMX is used. The peptide contains a fluorophore and a quencher at its ends. In the intact substrate, the fluorescence is quenched. Upon cleavage by the plasmepsin, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

- The assay is performed in a 96- or 384-well black plate.

- To each well, add the following components in order:

- Assay buffer (e.g., 100 mM sodium acetate, pH 5.0).

- Test compound at various concentrations (typically a serial dilution). A DMSO control is included.

- Recombinant PMIX or PMX enzyme at a final concentration optimized for linear reaction kinetics.

- The plate is incubated for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

- The reaction is initiated by the addition of the fluorogenic peptide substrate.

- The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorophore used.

- The initial reaction rates are calculated from the linear phase of the fluorescence increase.

- The percent inhibition for each compound concentration is calculated relative to the DMSO control.

- The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic equation) using graphing software.

In VitroP. falciparum Drug Susceptibility Assay

This protocol describes the determination of the 50% effective concentration (EC₅₀) of a compound against the asexual blood stages of P. falciparum in vitro.

1. Maintenance of P. falciparum Culture:

- P. falciparum (e.g., 3D7 strain) is cultured in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

- The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and human serum or Albumax II.

- Parasitemia is monitored daily by Giemsa-stained thin blood smears, and the culture is maintained by providing fresh erythrocytes and medium.

2. Drug Susceptibility Assay (SYBR Green I-based):

- Synchronized ring-stage parasites are used for the assay. Synchronization can be achieved by methods such as sorbitol treatment.

- Test compounds are serially diluted in culture medium in a 96-well plate.

- The synchronized parasite culture (at a defined parasitemia and hematocrit) is added to each well containing the test compound.

- The plate is incubated for 72 hours under the same conditions as the parasite culture.

- After incubation, a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

- The plate is incubated in the dark at room temperature for 1 hour.

- The fluorescence intensity, which is proportional to the amount of parasite DNA and thus parasite growth, is measured using a fluorescence plate reader.

- The EC₅₀ value is calculated by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy Testing in a Humanized Mouse Model

This protocol describes the evaluation of the in vivo efficacy of an antimalarial compound in NOD-scid IL2Rγnull (NSG) mice engrafted with human erythrocytes and infected with P. falciparum.[6]

1. Animal Model and Infection:

- Immunodeficient NOD-scid IL2Rγnull (NSG) mice are used.

- Mice are engrafted with human erythrocytes by intraperitoneal or intravenous injection.

- The engrafted mice are then infected with P. falciparum (e.g., a laboratory-adapted strain) by intravenous injection of infected erythrocytes.

2. Dosing and Monitoring:

- Once a stable parasitemia is established (typically 1-2%), the mice are treated with the test compound.

- This compound is typically formulated for oral administration.[7]

- A common dosing regimen is once or twice daily for four consecutive days.[2]

- A vehicle control group and a positive control group (e.g., treated with a known antimalarial like chloroquine) are included.

- Parasitemia is monitored daily by microscopic examination of Giemsa-stained thin blood smears from tail blood.

- The efficacy of the compound is determined by the reduction in parasitemia over time compared to the vehicle control group. Cure is defined as the complete and permanent clearance of parasites from the blood.

Experimental and Logical Workflows

Conclusion

This compound represents a promising new class of antimalarial drug candidates with a novel dual-targeting mechanism of action that has the potential to overcome existing drug resistance. The detailed structure-activity relationship studies have provided valuable insights into the key molecular features required for potent inhibition of both PMIX and PMX. The robust in vitro and in vivo activity, coupled with a favorable resistance profile, underscores the potential of this compound and its analogs for further development as next-generation antimalarial therapies. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and optimization of this important class of compounds.

References

- 1. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mbcfconference.com [mbcfconference.com]

- 4. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Parasite | 2606990-92-3 | Invivochem [invivochem.com]

WM382: A Technical Overview of its Discovery and Development as a Novel Antimalarial Agent

Foreword: This document provides a comprehensive technical overview of the discovery and development of WM382, a potent dual inhibitor of Plasmodium falciparum plasmepsins IX (PfPMIX) and X (PfPMX). All available data indicates that this compound was developed exclusively as an antimalarial compound. There is no scientific literature to support a history of discovery or development of this compound in the context of melanoma research.

Introduction

This compound is a novel, orally bioavailable antimalarial compound that has demonstrated significant potency against multiple stages of the Plasmodium lifecycle in preclinical studies.[1][2] Its development was the result of a collaboration between the Walter and Eliza Hall Institute of Medical Research in Australia and the global pharmaceutical company Merck (known as MSD outside the United States and Canada).[2][3] The compound emerged from a focused effort to identify new antimalarial agents with novel mechanisms of action to combat the growing threat of drug-resistant malaria.[4][5]

Discovery and Optimization

The journey to this compound began with a phenotypic high-throughput screen of Merck's aspartyl protease inhibitor library against Plasmodium falciparum.[4][6] This initial screen identified a series of hits targeting plasmepsin X (PMX), an essential aspartyl protease in the parasite.[6] Inspired by a PMX homology model, medicinal chemistry efforts were undertaken to optimize the potency and pharmacokinetic properties of these initial hits.[4][6]

This optimization process led to the discovery of compounds that not only potently inhibited PMX but also demonstrated activity against another crucial aspartic protease, plasmepsin IX (PMIX).[6] Further refinement of the chemical scaffold to enhance dual-target inhibition and improve drug-like properties culminated in the identification of this compound.[4][6] This compound was selected as a lead candidate due to its potent dual inhibitory activity, robust in vivo efficacy across multiple parasite life stages, and a promising resistance profile.[6][7]

Mechanism of Action

This compound exerts its antimalarial activity by acting as a dual inhibitor of two essential P. falciparum enzymes: plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX).[1][8] These "master regulator" enzymes are critical for parasite survival and are involved in multiple stages of its complex lifecycle.[2][9]

The dual-pronged attack of this compound is a key feature of its potency and is believed to make it more difficult for the parasite to develop resistance.[5][8] By inhibiting both PMIX and PMX, this compound disrupts several critical processes, including:

-

Erythrocyte Invasion and Egress: The enzymes are involved in the maturation of proteins required for the parasite to invade and exit red blood cells.[6][10]

-

Parasite Development: Inhibition of these proteases interferes with normal parasite growth and development.[6]

-

Transmission: this compound has been shown to prevent the transmission of the parasite from an infected host back to the mosquito vector.[2][3]

The following diagram illustrates the signaling pathway and points of intervention for this compound.

This compound Mechanism of Action

Preclinical Data

This compound has undergone extensive preclinical testing, demonstrating its potential as a next-generation antimalarial drug. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity

| Target/Organism | Assay | IC50 / EC50 | Reference |

| Plasmepsin IX (PMIX) | Enzyme Inhibition | 1.4 nM | [11] |

| Plasmepsin X (PMX) | Enzyme Inhibition | 0.03 nM | [11] |

| Plasmodium falciparum | Growth Inhibition | 0.6 nM | [11] |

| Plasmodium vivax | Growth Inhibition | 0.6 nM | [11] |

| HepG2 cells | Cytotoxicity | 24.8 µM | [11] |

Table 2: In Vivo Efficacy in Mouse Models

| Animal Model | Parasite | Dosing Regimen | Outcome | Reference |

| Mouse | P. berghei | 3 mpk BID for 4 days | No detectable parasitemia | [6] |

| Mouse | P. berghei | 10 and 30 mpk BID for 4 days | Cured | [6] |

| Mouse | P. falciparum | 3 mpk BID for 4 days | No detectable parasitemia | [6] |

| Humanized Mouse | P. falciparum | Not specified | Efficacious against asexual infection | [3] |

| Mouse | P. berghei | 20 mg/kg BID | Cleared infection | [10] |

| Mouse | P. falciparum | 30 mg/kg | Cleared parasitemia by day 6 | [11] |

Experimental Protocols

Detailed experimental protocols for the key assays used in the evaluation of this compound are crucial for reproducibility and further research.

Enzyme Inhibition Assay (General Protocol)

A representative protocol for determining the inhibitory activity of this compound against PfPMIX and PfPMX would involve a fluorescence resonance energy transfer (FRET) assay.

-

Reagents: Recombinant PfPMIX or PfPMX, a fluorogenic peptide substrate, assay buffer, and this compound at various concentrations.

-

Procedure: a. The recombinant enzyme is pre-incubated with varying concentrations of this compound in the assay buffer. b. The reaction is initiated by the addition of the FRET peptide substrate. c. The fluorescence intensity is measured over time using a microplate reader. d. The rate of substrate cleavage is calculated from the linear phase of the reaction.

-

Data Analysis: The IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Parasite Growth Inhibition Assay

The efficacy of this compound against P. falciparum is typically assessed using a SYBR Green I-based fluorescence assay.

-

Cell Culture: Synchronized P. falciparum-infected red blood cells are cultured in 96-well plates.

-

Drug Treatment: The cultures are treated with a serial dilution of this compound and incubated for a full parasite lifecycle (e.g., 72 hours).

-

Lysis and Staining: The red blood cells are lysed, and the parasite DNA is stained with SYBR Green I dye.

-

Measurement: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured.

-

Data Analysis: The EC50 values are calculated by comparing the fluorescence in treated wells to that of untreated controls.

The following diagram outlines the general workflow for in vitro parasite growth inhibition assays.

In Vitro Assay Workflow

Resistance Profile

A significant advantage of this compound is its robust resistance profile. In preclinical studies, it was found to be difficult to induce resistance to the compound in malaria parasites in the laboratory.[5][8] Furthermore, this compound was fully effective against parasite lines that were resistant to current antimalarial drugs.[2][5] This suggests that this compound may have a lower propensity for resistance development compared to existing therapies.

Future Directions

The promising preclinical data for this compound has positioned it as a strong candidate for further development. The researchers involved have expressed hope that drugs based on this compound will progress to Phase I clinical trials in humans.[2][9] Continued research will likely focus on formal safety and toxicology studies, as well as the development of a clinical formulation for human use.

Conclusion

This compound represents a significant advancement in the field of antimalarial drug discovery. Its novel dual-targeting mechanism of action, potent activity against multiple parasite life stages, and favorable resistance profile make it a promising candidate to address the urgent global health challenge of drug-resistant malaria. The collaborative effort that led to its discovery and initial development serves as a model for future drug discovery initiatives in infectious diseases.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 2. wehi.edu.au [wehi.edu.au]

- 3. merck.com [merck.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pursuit.unimelb.edu.au [pursuit.unimelb.edu.au]

- 6. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. sciencedaily.com [sciencedaily.com]

- 10. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Indispensable Roles of Plasmepsin IX and X in Malaria Parasite Proliferation: A Technical Guide for Drug Discovery

For Immediate Release

A Deep Dive into the Essential Functions of Plasmepsin IX and X in Plasmodium falciparum, Offering a Roadmap for Novel Antimalarial Drug Development.

This technical guide provides a comprehensive overview of the critical roles of two aspartic proteases, Plasmepsin IX (PMIX) and Plasmepsin X (PMX), in the lifecycle of the deadliest malaria parasite, Plasmodium falciparum. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the latest findings on the functions, substrates, and inhibition of these essential enzymes, highlighting their potential as next-generation antimalarial targets.

Executive Summary

The emergence of drug-resistant malaria parasites necessitates the identification of novel therapeutic targets. Plasmepsins IX and X, two aspartic proteases expressed during the blood stage of the parasite's lifecycle, have been identified as essential for parasite survival and propagation.[1][2][3] PMIX is crucial for the invasion of host erythrocytes, while PMX plays a dual role in both the egress from and subsequent invasion of red blood cells.[1][4] Their essentiality and druggability make them highly attractive targets for the development of new antimalarial agents. This guide details their molecular functions, presents quantitative data on their inhibition, outlines key experimental methodologies for their study, and provides visual representations of their operational pathways.

The Critical Functions of Plasmepsin IX and X

Plasmodium falciparum encodes ten plasmepsins, but unlike the non-essential digestive vacuole plasmepsins (I-IV), PMIX and PMX are vital for the blood-stage parasite.[1][5]

Plasmepsin IX (PMIX): A Master Regulator of Erythrocyte Invasion

PMIX is indispensable for the parasite's ability to invade red blood cells.[4][6] Its primary function lies in the biogenesis of the rhoptries, specialized secretory organelles in the merozoite that discharge their contents during invasion.[1][4] Conditional knockdown of PMIX results in impaired rhoptry formation and a subsequent block in invasion.[6]

Key substrates of PMIX include proteins involved in rhoptry function and invasion, such as:

-

Rhoptry Associated Protein 1 (RAP1): PMIX is responsible for the processing of the p82 precursor of RAP1 to its mature p67 form.[7]

-

Apical Sushi Protein (ASP): The maturation of ASP is also dependent on PMIX activity.[7]

Plasmepsin X (PMX): The Dual-Functional Gatekeeper of Egress and Invasion

PMX is a multifaceted enzyme essential for two critical steps in the parasite's lifecycle: egress from the infected erythrocyte and invasion of a new one.[1][4] Its role in egress is mediated through the maturation of the subtilisin-like serine protease 1 (SUB1).[1][8] SUB1 is the master regulator of a proteolytic cascade that leads to the rupture of the parasitophorous vacuole and the host red blood cell membrane.[9] PMX processes the SUB1 zymogen to its active form, thereby initiating the egress sequence.[1][9]

In addition to its role in egress, PMX is also involved in processing proteins crucial for invasion. A key substrate in this context is:

-

PfRh5: This leading vaccine candidate is a component of the pentameric PCRCR complex, which is essential for binding to the basigin receptor on erythrocytes.[10][11] PMX processes the N-terminal prodomain of PfRh5, an event that is critical for the function of the PCRCR complex and successful invasion.[10][12]

Quantitative Analysis of Plasmepsin IX and X Inhibition

The essential nature of PMIX and PMX has made them attractive targets for inhibitor development. Several classes of compounds have been identified that show potent activity against these enzymes and the parasite.

Table 1: Inhibitory Activity (IC₅₀) of Compounds against Plasmepsin IX and X

| Compound | Target(s) | PMIX IC₅₀ (nM) | PMX IC₅₀ (nM) | P. falciparum Growth Inhibition EC₅₀ (nM) | Reference(s) |

| CWHM-117 | PMX | - | 175 - 800 | 463 | [7][13] |

| 49c | PMIX/PMX | >500-fold selectivity for PMX | Potent | 0.6 | [1][6] |

| WM382 | PMIX/PMX | 1.4 | 0.03 | 0.4 | [2][10] |

| WM4 | PMX | - | Potent | - | [2][14] |

| Aminohydantoins (TCMD-134675, TCMD-136879) | PMX | - | 175 - 800 | - | [13] |

| Peptidomimetic 34 | PMX | >2700 | 10 | 50 | [6] |

| Peptidomimetic 37 | PMX | >41000 | 20 | 140 | [6] |

| Macrocycle 7k | PMX | - | <1 | Potent | [10][15] |

Table 2: Selectivity of Plasmepsin Inhibitors against Human Aspartic Proteases

| Compound | Human Protease | Selectivity (Fold difference in IC₅₀ vs. PMX) | Reference(s) |

| CWHM-117 | BACE, Cathepsin D | >1000 | [7] |

| Cathepsin E | >300 | [7] | |

| Peptidomimetic 37 | Cathepsin D | Potent inhibition (IC₅₀ 200 nM) | [6] |

| UCB7362 | Cathepsin D | >550 | [4] |

| Renin | >1400 | [4] | |

| Macrocycle 7k | Cathepsin D, BACE1 | >100 | [3] |

Key Experimental Protocols

The study of essential genes like those encoding PMIX and PMX requires specialized techniques. The following are summaries of key experimental protocols used in their characterization.

Conditional Knockdown using the TetR-Aptamer System

This method allows for the tunable repression of target gene expression to study the function of essential proteins.

Principle: The TetR-aptamer system is integrated at the 3' UTR of the gene of interest. In the presence of anhydrotetracycline (aTc), translation proceeds normally. Upon withdrawal of aTc, the TetR-aptamer complex forms a secondary structure that blocks ribosomal scanning, leading to translational repression.

Methodology Outline:

-

Plasmid Construction: A repair plasmid is constructed containing homology arms flanking the target gene's 3' UTR, the TetR-aptamer sequence, and a selection marker.

-

Transfection: The repair plasmid and a Cas9/gRNA plasmid are co-transfected into P. falciparum parasites.

-

Selection and Cloning: Transfected parasites are selected with the appropriate drug, and clonal lines are obtained by limiting dilution.

-

Knockdown Induction: To induce knockdown, parasite cultures are washed to remove aTc.

-

Phenotypic Analysis: The effect of protein knockdown on parasite growth, egress, and invasion is assessed by flow cytometry, microscopy, and specific functional assays. Western blotting is used to confirm the reduction in protein levels.

Recombinant Protein Expression and Purification

Producing active recombinant PMIX and PMX is crucial for biochemical and structural studies.

Methodology Outline:

-

Construct Design: The coding sequence for the mature domain of PMIX or PMX is cloned into an expression vector, often with a fusion tag (e.g., His-tag, Trx-tag) to aid in solubility and purification.[16][17]

-

Expression: The expression construct is transformed into a suitable host, such as E. coli or insect cells. Protein expression is induced under optimized conditions.[16][17]

-

Purification:

-

Activation: The purified zymogen is typically activated to the mature enzyme by acidification, which mimics the conditions of the parasite's secretory pathway and facilitates autocatalytic processing.[16]

-

Quality Control: The purity and activity of the recombinant enzyme are confirmed by SDS-PAGE, Western blot, and enzymatic assays.[16]

Enzyme Kinetics and Inhibition Assays

These assays are used to determine the catalytic activity of the proteases and the potency of inhibitors.

Methodology Outline:

-

Substrate: A fluorogenic peptide substrate that is specifically cleaved by PMIX or PMX is used. For PMX, a common substrate is based on the cleavage site in SUB1 or PfRh5.[3]

-

Assay Setup: The recombinant enzyme is incubated with the fluorogenic substrate in an appropriate buffer system.

-

Data Acquisition: The increase in fluorescence upon substrate cleavage is monitored over time using a fluorescence plate reader.

-

Inhibitor Screening: To determine IC₅₀ values, the assay is performed in the presence of serial dilutions of the inhibitor.

-

Data Analysis: The initial reaction rates are calculated, and the IC₅₀ values are determined by fitting the data to a dose-response curve. The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) from the IC₅₀ value if the Michaelis constant (Km) of the substrate is known.[12]

Egress and Invasion Assays

These cellular assays are essential for evaluating the phenotypic effects of genetic knockdown or chemical inhibition of PMIX and PMX.

Methodology Outline:

-

Synchronization: P. falciparum cultures are tightly synchronized to the late schizont stage.

-

Treatment: Schizonts are treated with the inhibitor or subjected to knockdown conditions.

-

Egress Assay:

-

The number of ruptured schizonts and released merozoites is quantified over time using light microscopy or flow cytometry.

-

Live-cell imaging can be used to visualize the dynamics of egress.[18]

-

-

Invasion Assay:

-

Mature schizonts are co-incubated with fresh erythrocytes.

-

After a defined period, the culture is treated to remove remaining schizonts, and the number of newly formed ring-stage parasites is quantified by microscopy of Giemsa-stained smears or by flow cytometry after staining with a DNA dye like SYBR Green I.[19]

-

Visualizing the Pathways and Processes

Signaling Pathway of PMX in Parasite Egress

Caption: PMX initiates the egress cascade by processing the SUB1 zymogen.

Experimental Workflow for Conditional Knockdown

Caption: A streamlined workflow for generating and analyzing conditional knockdown parasite lines.

Logical Relationship of PMX Dual Functionality

Caption: PMX is a central protease controlling both parasite egress and invasion.

Conclusion and Future Directions

Plasmepsins IX and X have been unequivocally established as essential and druggable targets in Plasmodium falciparum. Their distinct but vital roles in erythrocyte invasion and egress present a unique opportunity to develop novel antimalarials that could circumvent existing resistance mechanisms. The development of dual PMIX/PMX inhibitors is particularly promising, as this could disrupt multiple stages of the parasite's lifecycle, potentially reducing the likelihood of resistance emergence.[20]

Future research should focus on:

-

High-resolution structural studies: Elucidating the crystal structures of PMIX and PMX in complex with various inhibitors will be crucial for structure-based drug design and the development of more potent and selective compounds.

-

Identification of additional substrates: A complete understanding of the substrate repertoire of PMIX and PMX will provide deeper insights into their biological functions and may reveal additional points of therapeutic intervention.

-

In vivo efficacy and safety profiling: Promising inhibitors must be rigorously tested in animal models of malaria to assess their in vivo efficacy, pharmacokinetic properties, and potential off-target toxicities.

The continued investigation of these critical parasite enzymes holds the key to delivering the next generation of life-saving antimalarial drugs.

References

- 1. A multi-stage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Macrocyclic Peptidomimetic Plasmepsin X Inhibitors with Potent In Vitro and In Vivo Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.malariaworld.org [media.malariaworld.org]

- 5. Structures of plasmepsin X from Plasmodium falciparum reveal a novel inactivation mechanism of the zymogen and molecular basis for binding of inhibitors in mature enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Substrate Peptidomimetic Inhibitors of P. falciparum Plasmepsin X with Potent Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CWHM-117 | Pf PM-II inhibitor | Probechem Biochemicals [probechem.com]

- 8. A multistage antimalarial targets the plasmepsins IX and X essential for invasion and egress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of the Plasmodium Egress Effector Subtilisin-Like Protease 1 Is Mediated by Plasmepsin X Destruction of the Prodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. Plasmepsin X activates the PCRCR complex of Plasmodium falciparum by processing PfRh5 for erythrocyte invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Plasmepsins IX and X are essential and druggable mediators of malaria parasite egress and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. journalijbcrr.com [journalijbcrr.com]

- 17. scispace.com [scispace.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. plasmepsin-x-activates-the-pcrcr-complex-of-plasmodium-falciparum-by-processing-pfrh5-for-erythrocyte-invasion - Ask this paper | Bohrium [bohrium.com]

WM382: A Technical Guide to a Potent Dual Plasmepsin Inhibitor for Malaria

For Researchers, Scientists, and Drug Development Professionals

Abstract

WM382 is a novel, orally bioavailable small molecule that has demonstrated significant promise as a next-generation antimalarial agent. It functions as a potent dual inhibitor of Plasmepsin IX (PMIX) and Plasmepsin X (PMX), essential aspartic proteases in the Plasmodium parasite lifecycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and biological evaluation are also presented, alongside visualizations of its target pathway and experimental workflows to support further research and development efforts in the fight against malaria.

Chemical Structure and Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity has been confirmed through various spectroscopic methods.

Chemical Identifiers:

-

IUPAC Name: (4R)-4-[(2E)-4,4-diethyl-2-imino-6-oxo-1,3-diazinan-1-yl]-N-[(4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl]-3,4-dihydro-2H-1-benzopyran-6-carboxamide

-

SMILES String: O=C(C1=CC(--INVALID-LINK--CCO3)=C3C=C1)N[C@H]4CC(C)(C)OC5=C4C=CC=C5

-

CAS Number: 2606990-92-3[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its pharmacokinetic profile and drug-like characteristics.

| Property | Value | Reference |

| Molecular Formula | C29H36N4O4 | [Merck & Co., Inc., The Walter & Eliza Hall Institute of Medical Research] |

| Molecular Weight | 504.63 g/mol | [Probechem][2] |

| Appearance | Solid | [Probechem][2] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [MedChemExpress][1] |

Pharmacological Properties and Mechanism of Action

This compound exhibits potent antimalarial activity by targeting two essential parasitic enzymes, Plasmepsin IX and Plasmepsin X. This dual-targeting mechanism is a key attribute that contributes to its high efficacy and robust resistance profile.

Mechanism of Action

This compound is a competitive inhibitor of both PMIX and PMX, which are involved in critical processes of the Plasmodium life cycle, including parasite egress from infected erythrocytes, invasion of new red blood cells, and development across various life stages.[3][4][5] By inhibiting these proteases, this compound disrupts the maturation of key substrate proteins essential for these processes.[3][4] This dual inhibition is believed to be the reason for the high barrier to the development of resistance.[6]

In Vitro and In Vivo Efficacy

This compound has demonstrated potent activity against multiple Plasmodium species and at various stages of the parasite's life cycle.

Table of In Vitro and In Vivo Pharmacological Data:

| Parameter | Value | Species/Model | Reference |

| In Vitro | |||

| IC50 (PMIX) | 1.4 nM | P. falciparum | [MedChemExpress][1] |

| IC50 (PMX) | 0.03 nM | P. falciparum | [MedChemExpress][1] |

| EC50 (Growth Inhibition) | 0.6 nM | P. falciparum | [MedChemExpress][1] |

| EC50 (Growth Inhibition) | 0.2 nM | P. knowlesi | [Probechem][2] |

| Cytotoxicity (IC50) | 24.8 μM | HepG2 cells | [MedChemExpress][1] |

| In Vivo | |||

| Efficacy | Cleared parasitemia | P. berghei mouse model | [MedChemExpress][1] |

| Efficacy | Cleared parasitemia | P. falciparum humanized mouse model | [MedChemExpress][1] |

| Activity | Prevents transmission to mosquitoes | P. falciparum | [MedChemExpress][1] |

| Activity | Prevents blood infection from the liver | P. berghei | [MedChemExpress][1] |

Resistance Profile

A significant advantage of this compound is its excellent resistance profile. Attempts to select for resistant P. falciparum parasites in vitro have been unsuccessful, likely due to its dual-targeting mechanism of action.[3][6] Furthermore, this compound does not show cross-resistance with existing antimalarial drugs such as chloroquine, mefloquine, artemisinin, and atovaquone.[2][4]

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound, highlighting its dual inhibition of Plasmepsin IX and Plasmepsin X and the subsequent disruption of the Plasmodium life cycle.

Caption: Mechanism of action of this compound.

Experimental Workflow: In Vivo Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vivo efficacy of this compound in a murine model of malaria.

Caption: Workflow for in vivo efficacy testing.

Experimental Protocols

Detailed experimental procedures for the synthesis and biological evaluation of this compound are crucial for reproducibility and further investigation.

Synthesis of this compound

The synthesis of this compound is described as a "straightforward convergent synthesis".[3] For detailed, step-by-step experimental procedures and characterization data, including NMR spectra, readers are directed to the supporting information of the primary publication:

-

de Lera Ruiz, M. et al. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria. ACS Med. Chem. Lett. 2022, 13, 11, 1785–1792. The supporting information for this article contains the full experimental procedures.[3][7]

Plasmepsin IX and X FRET Assays

Biochemical assays to determine the inhibitory activity of this compound against PMIX and PMX are typically performed using a Förster Resonance Energy Transfer (FRET)-based method.

General Protocol Outline:

-

Reagents: Recombinant PMIX or PMX, a fluorogenic peptide substrate, assay buffer, and this compound.

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The enzyme is pre-incubated with this compound.

-

The reaction is initiated by the addition of the FRET peptide substrate.

-

The fluorescence is monitored over time using a plate reader.

-

-

Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by fitting the data to a dose-response curve.

For a detailed protocol, refer to the methods sections of publications describing the biochemical evaluation of Plasmepsin inhibitors.[3]

Plasmodium falciparum Growth Inhibition Assay

The in vitro efficacy of this compound against the asexual blood stages of P. falciparum is determined using a growth inhibition assay.

General Protocol Outline:

-

Culture: Synchronized ring-stage P. falciparum cultures are used.

-

Treatment: Parasites are incubated with serial dilutions of this compound for a full replication cycle (typically 48-72 hours).

-

Assessment of Growth: Parasite growth can be quantified using various methods, including:

-

Microscopy (Giemsa-stained blood smears).

-

SYBR Green I-based fluorescence assay to measure DNA content.

-

Lactate dehydrogenase (pLDH) assay.

-

-

Data Analysis: The percentage of growth inhibition is calculated relative to untreated controls, and EC50 values are determined.

In Vivo Efficacy in Murine Models

The in vivo antimalarial activity of this compound is assessed in mouse models of malaria.

Protocol for P. berghei Infected Mice: [8][9]

-

Infection: Swiss Webster or other suitable mouse strains are infected with P. berghei.

-

Treatment: this compound is administered orally (p.o.) at various doses (e.g., 1-30 mg/kg) for a specified duration (e.g., 4 days).[1][8]

-

Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Endpoint: The primary endpoint is the clearance of parasites from the blood.

Protocol for P. falciparum Infected Humanized Mice: [8][10][11]

-

Model: Immunodeficient mice (e.g., NOD-scid IL2Rγnull) are engrafted with human erythrocytes.

-

Infection: Mice are infected with P. falciparum.

-

Treatment and Monitoring: Similar to the P. berghei model, mice are treated with this compound, and parasitemia is monitored.[8]

Merozoite Egress and Invasion Assays

To investigate the effect of this compound on specific stages of the parasite's asexual cycle, egress and invasion assays are performed.

General Protocol Outline:

-

Synchronization: P. falciparum cultures are tightly synchronized to the late schizont stage.

-

Treatment: Schizonts are treated with this compound at concentrations around its EC50.

-

Egress Assessment: The rupture of schizonts and release of merozoites are monitored over time, often using live-cell imaging.

-

Invasion Assessment: The ability of the released merozoites to invade new erythrocytes is quantified by measuring the parasitemia of the subsequent ring stage.[12]

Conclusion

This compound is a highly promising antimalarial candidate with a novel dual-targeting mechanism of action that confers potent efficacy and a high barrier to resistance. The data presented in this technical guide underscore its potential for further development as a new therapeutic agent to combat malaria. The detailed experimental protocols and workflows provided herein are intended to facilitate further research into this important compound and its derivatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Human Malaria in Immunocompromised Mice: An in Vivo Model to Study Defense Mechanisms against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Invention of this compound, a Highly Potent PMIX/X Dual Inhibitor toward the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Plasmepsin-Targeting Antimalarial Agents Disrupt Multiple Stages of the Malaria Parasite Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. dual-plasmepsin-targeting-antimalarial-agents-disrupt-multiple-stages-of-the-malaria-parasite-life-cycle - Ask this paper | Bohrium [bohrium.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. med.nyu.edu [med.nyu.edu]

- 10. researchgate.net [researchgate.net]

- 11. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

In Vitro Antiplasmodial Potency of WM382: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiplasmodial activity of WM382, a potent dual inhibitor of Plasmodium falciparum plasmepsin IX (PfPMIX) and plasmepsin X (PfPMX). The data and methodologies presented herein are compiled from publicly available research to facilitate further investigation and development of this promising antimalarial candidate.

Quantitative Efficacy and Cytotoxicity

This compound demonstrates potent inhibitory activity against its enzymatic targets, PfPMIX and PfPMX, which translates to excellent efficacy against the parasite itself. Furthermore, it exhibits a favorable selectivity profile with moderate cytotoxicity against a human cell line.

| Parameter | Target/Cell Line | Value | Metric |

| Enzymatic Inhibition | Plasmepsin IX (PfPMIX) | 1.4 nM | IC50 |

| Plasmepsin X (PfPMX) | 0.03 nM | IC50 | |

| Antiplasmodial Activity | Plasmodium falciparum | 0.6 nM | IC50 |

| Plasmodium vivax | 0.6 nM | IC50 | |

| Cytotoxicity | HepG2 (Human liver carcinoma) | 24.8 µM | IC50 |

| Binding Affinity | Plasmepsin V (PfPMV) | 13.4 µM | Ki |

| Plasmepsin X (PfPMX) | 0.035 nM | Ki |

Table 1: Summary of in vitro activity of this compound.[1][2][3]

Mechanism of Action: Dual Inhibition of Plasmepsins IX and X

This compound exerts its antiplasmodial effect by targeting two essential aspartic proteases in P. falciparum, Plasmepsin IX (PMIX) and Plasmepsin X (PMX).[4][5][6] These enzymes are critical for multiple stages of the parasite's lifecycle.[4][5] Inhibition of both PMIX and PMX disrupts essential parasitic functions, including erythrocyte invasion and egress.[7] This dual-targeting mechanism is believed to contribute to the potent activity of this compound and may present a higher barrier to the development of resistance.[5][7]

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the antiplasmodial activity of this compound.

Plasmepsin IX and X Enzymatic Inhibition Assay (FRET-based)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant PfPMIX and PfPMX using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Recombinant PfPMIX and PfPMX

-

FRET peptide substrate

-

Assay buffer (e.g., 100 mM sodium acetate, pH 4.7)

-

This compound (serial dilutions)

-

384-well black assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add a defined amount of recombinant PfPMIX or PfPMX to each well of the 384-well plate.

-

Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to each well.

-

Monitor the fluorescence intensity (excitation and emission wavelengths specific to the FRET pair) over time using a fluorescence plate reader.

-

Calculate the rate of substrate cleavage for each concentration of this compound.

-

Determine the IC50 value by plotting the enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

P. falciparum Asexual Blood Stage Growth Inhibition Assay (SYBR Green I-based)

This assay determines the potency of this compound in inhibiting the growth of asexual P. falciparum parasites in vitro.

Materials:

-

Synchronized P. falciparum culture (ring stage)

-

Human erythrocytes

-

Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound (serial dilutions)

-

96-well microtiter plates

-

SYBR Green I lysis buffer

-

Fluorescence plate reader

Procedure:

-

Prepare a parasite culture with a starting parasitemia of ~0.5% and a hematocrit of 2% in complete culture medium.

-

Add the parasite culture to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

-

Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.

-

After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

-

Calculate the percent inhibition of parasite growth for each concentration of this compound relative to the negative control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay against HepG2 Cells

This assay assesses the cytotoxic effect of this compound on the human liver carcinoma cell line, HepG2, to determine its selectivity.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum)

-

This compound (serial dilutions)

-

96-well clear-bottom black plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Seed HepG2 cells in a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Equilibrate the plates to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percent viability against the logarithm of the inhibitor concentration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro evaluation of an antiplasmodial compound like this compound.

References

- 1. tripod.nih.gov [tripod.nih.gov]

- 2. winzeler.ucsd.edu [winzeler.ucsd.edu]

- 3. academic.oup.com [academic.oup.com]

- 4. reframeDB [reframedb.org]

- 5. iddo.org [iddo.org]